4-Bromo-9-phenyl-9H-carbazole is an organic compound with the molecular formula and a molecular weight of 336.2 g/mol. This compound belongs to the family of carbazoles, which are nitrogen-containing aromatic heterocycles. It exhibits significant potential in various scientific applications, particularly in organic electronics and materials science due to its photochemical stability and hole-transporting capabilities.
The compound is classified as a brominated derivative of carbazole, specifically featuring a bromine atom at the 4-position and a phenyl group at the 9-position of the carbazole structure. Its synthesis often involves palladium-catalyzed reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 4-Bromo-9-phenyl-9H-carbazole typically employs palladium-catalyzed cross-coupling reactions. A common method involves the reaction of 4-bromoaniline with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, along with a base like sodium tert-butoxide. The reaction is conducted under nitrogen atmosphere at elevated temperatures (approximately 130°C) for about 24 hours.
In industrial settings, similar palladium-catalyzed methods are utilized but optimized for large-scale production. Continuous flow reactors may be employed to enhance efficiency and yield.
The molecular structure of 4-Bromo-9-phenyl-9H-carbazole features a planar carbazole ring system. The compound can be represented by the following structural data:
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3Br
InChI=1S/C18H12BrN/c19-15-7-5-13(6-8-15)16-11-9-17(20)18(16)14(11)10-12(16)21/h5-10,14H
The presence of the bromine atom and phenyl group significantly influences the electronic properties of the compound, enhancing its utility in electronic applications.
4-Bromo-9-phenyl-9H-carbazole can undergo various chemical reactions:
These reactions are crucial for developing new materials with tailored properties for specific applications.
The mechanism of action of 4-Bromo-9-phenyl-9H-carbazole primarily involves its role as a hole transport material in organic electronic devices. The planar structure allows efficient charge transport, while the bromine substituent contributes to its electronic properties.
Carbazole-based compounds like this one have been shown to exhibit high thermal stability and good photochemical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). They also interact with various biochemical pathways, suggesting potential applications in pharmaceuticals .
The compound is characterized by its stability under ambient conditions but should be handled with care due to its irritant classification according to GHS hazard standards. Its solubility characteristics depend on the solvent used; it is generally soluble in organic solvents such as dichloromethane or tetrahydrofuran.
Relevant data indicates that it has high gastrointestinal absorption when considered for pharmaceutical applications, which could influence its bioavailability .
4-Bromo-9-phenyl-9H-carbazole finds extensive use in scientific research, particularly in:
Its unique structural characteristics make it a valuable compound for ongoing research into advanced materials for electronic applications .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3